molecular formula C20H32N2O2 B5404187 3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one

3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one

Cat. No. B5404187
M. Wt: 332.5 g/mol
InChI Key: IIHODVSHHVGTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one, commonly known as IBMPFD, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research for its potential applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of IBMPFD is not fully understood. However, it has been proposed that IBMPFD modulates the activity of ion channels by binding to specific sites on the channel protein. This results in the alteration of the ion flow across the membrane, leading to changes in cellular activity.
Biochemical and Physiological Effects:
IBMPFD has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. IBMPFD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, IBMPFD has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

IBMPFD has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. IBMPFD is also stable and can be stored for long periods without degradation. However, IBMPFD has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. In addition, IBMPFD can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on IBMPFD. One direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore its anti-cancer properties and its potential as a cancer therapy. Additionally, the effects of IBMPFD on ion channels need to be further elucidated to fully understand its mechanism of action. Overall, IBMPFD has great potential for use in various fields of medicine, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of IBMPFD involves the reaction of 3-phenylpropanal with isobutyl(methyl)amine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the desired product, IBMPFD. The yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

IBMPFD has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. IBMPFD has also been shown to modulate the activity of ion channels, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

3-hydroxy-3-[[methyl(2-methylpropyl)amino]methyl]-1-(3-phenylpropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-17(2)15-21(3)16-20(24)12-8-14-22(19(20)23)13-7-11-18-9-5-4-6-10-18/h4-6,9-10,17,24H,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHODVSHHVGTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1(CCCN(C1=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one

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